molecular formula C10H13NO2 B8342480 5-Ethyl-2-aminophenylacetic acid

5-Ethyl-2-aminophenylacetic acid

Cat. No. B8342480
M. Wt: 179.22 g/mol
InChI Key: LFYXSUUWPZXCBR-UHFFFAOYSA-N
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Patent
US06310099B1

Procedure details

5-Ethyloxindole (˜54 g, ˜335 mmol), ethanol (750 ml), water (150 ml) and potassium hydroxide (65 g, 1.62 mol) are combined and heated at reflux for 3 days. The mixture is allowed to cool and then filtered through a bed of Celite. The filtrate is concentrated under reduced pressure, water is added and the pH adjusted to 6.5. The precipitate is filtered off, washed with water and dried in an oven overnight to yield 5-ethyl-2-aminophenylacetic acid.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2)[CH3:2].C([OH:15])C.[OH-].[K+]>O>[CH2:1]([C:3]1[CH:11]=[CH:10][C:9]([NH2:8])=[C:5]([CH2:6][C:7]([OH:12])=[O:15])[CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C(C)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)CC(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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